Bienvenue dans la boutique en ligne BenchChem!

4-Benzylmorpholine hydrochloride

Cytochrome P450 inhibition Lung cancer chemoprevention CYP2A13 selectivity

This 4-benzylmorpholine hydrochloride salt eliminates DMSO-induced assay artifacts with ≥25 mg/mL water solubility, enabling direct aqueous buffer preparation for CYP2A13 and dopamine D₄ receptor functional studies. Its unique electronic footprint confers >25-fold CYP2A13 selectivity over CYP2A6, critical for chemopreventive candidate development. Additionally, it achieves 15–20% higher encapsulation efficiency in gelatin/gum arabic coacervates compared to the free base, ensuring consistent payload and reliable release kinetics. Procure this ≥98% purity crystalline scaffold to maintain reproducible in vitro SAR data and avoid unreliable generic morpholine replacements.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 64760-78-7
Cat. No. B2763097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylmorpholine hydrochloride
CAS64760-78-7
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5H,6-10H2;1H
InChIKeyOXRHXRSANQSWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholine Hydrochloride (CAS 64760-78-7) ─ Baseline Characteristics and Procurement Context


4-Benzylmorpholine hydrochloride (C₁₁H₁₆ClNO, MW 213.7) is the hydrochloride salt of a morpholine derivative bearing a benzyl substituent at the 4‑position . This water‑soluble ionic form converts the lipophilic free base (CAS 10316‑00‑4) into a crystalline solid amenable to aqueous formulation, microencapsulation, and salt‑dependent chromatographic handling [1]. The compound serves as a core scaffold for structure‑activity relationship (SAR) campaigns targeting cytochrome P450 2A13 (CYP2A13), dopamine D₄ receptors, and norepinephrine transporters, and is supplied at ≥95% purity for research and early‑stage development [2].

4-Benzylmorpholine Hydrochloride ─ Why In‑Class Morpholine Analogs Cannot Be Substituted Interchangeably


Morpholine derivatives are widely exploited in medicinal chemistry, but substitution of the 4‑benzylmorpholine scaffold with alternative N‑alkyl, N‑aryl, or C‑functionalized morpholines yields unpredictable shifts in target affinity, isoform selectivity, and physicochemical properties. For example, the 4‑benzylmorpholine core provides a unique spatial and electronic footprint that enables CYP2A13‑selective inhibition, a feature not retained by simple N‑phenyl‑ or N‑methyl‑morpholines [1]. Furthermore, the hydrochloride salt of 4‑benzylmorpholine exhibits water solubility ≥25 mg/mL, a property absent in the neutral free base and many close analogs, directly impacting formulation feasibility and microencapsulation efficiency [2][3]. These distinctions render generic morpholine replacements unreliable for applications requiring defined solubility, CYP2A13 engagement, or reproducible in vitro SAR.

4-Benzylmorpholine Hydrochloride ─ Quantitative Comparative Evidence for Procurement Decisions


CYP2A13 vs. CYP2A6 Isoform Selectivity ─ Ortho‑Substituted 4‑Benzylmorpholine Analogs Exhibit >25‑Fold Discrimination

In a panel of 24 4‑benzylmorpholine analogs evaluated in functional human CYP2A enzyme assays, three compounds bearing substitution at the benzyl ortho position achieved >25‑fold selectivity for the lung‑specific CYP2A13 over the 94%‑identical hepatic CYP2A6 [1]. This selectivity threshold is a direct consequence of the 4‑benzylmorpholine scaffold, as replacement with other N‑substituted morpholines (e.g., N‑phenylmorpholine) fails to maintain this differential binding.

Cytochrome P450 inhibition Lung cancer chemoprevention CYP2A13 selectivity

Aqueous Solubility Enhancement ─ Hydrochloride Salt ≥25 mg/mL vs. Sparingly Soluble Free Base

The hydrochloride salt of 4‑benzylmorpholine exhibits a water solubility of at least 25 mg/mL, corresponding to ≥50 mM in pure water [1]. In contrast, the neutral free base (4‑benzylmorpholine, CAS 10316‑00‑4) is sparingly soluble, with a predicted aqueous solubility of ≤11 g/L (≈62 mM) under optimal conditions but significantly lower in practice . This difference enables the hydrochloride to be directly formulated into aqueous buffers for in vitro pharmacology and microencapsulation without co‑solvents.

Formulation development In vitro assays Salt selection

Microencapsulation Efficiency ─ Hydrochloride Salt Improves Core Content by ~15–20% Relative to Free Base

In simple and complex coacervation microencapsulation studies, N‑benzylmorpholine hydrochloride yielded capsules with a core content of 78–82%, whereas the neutral free base achieved only 60–65% under identical process conditions [1]. The increased encapsulation efficiency is attributed to the higher aqueous solubility and ionic character of the hydrochloride, which enhances polymer‑wall deposition and reduces active‑ingredient loss during washing.

Microencapsulation Controlled release Formulation engineering

CYP2D6 Off‑Target Liability ─ 4‑Benzylmorpholine Scaffold Exhibits IC50 >6 µM, Avoiding Common Drug‑Interaction Risk

Benzyl morpholine derivatives described in US7294623 were required to exhibit an IC50 >6 µM against CYP2D6 to qualify as viable serotonin/norepinephrine reuptake inhibitors [1]. This >6 µM threshold is notably higher than the IC50 values of many clinically used morpholine‑containing drugs (e.g., some antidepressants) that can cause CYP2D6‑mediated drug‑drug interactions at nanomolar concentrations. The 4‑benzylmorpholine core therefore presents a lower intrinsic risk for CYP2D6 liability compared to more potent morpholine‑based CYP2D6 inhibitors.

CYP2D6 inhibition Drug-drug interactions Safety profiling

Synthetic Accessibility ─ One‑Step N‑Alkylation Protocol Yields Hydrochloride Salt with >95% Purity

4‑Benzylmorpholine hydrochloride is routinely prepared by alkylation of morpholine with benzyl chloride in the presence of a base (e.g., triethylamine), followed by hydrochloride salt formation. A reported optimized procedure uses trifluoroacetic acid and polyethylene glycol to achieve high conversion and simplifies isolation . In contrast, many C‑substituted morpholine analogs require multi‑step enantioselective syntheses with expensive chiral auxiliaries, increasing cost and lead time. The commercial availability of the hydrochloride at ≥95% purity supports rapid SAR exploration without the burden of custom synthesis.

Chemical synthesis Process development Research reagents

4-Benzylmorpholine Hydrochloride ─ Prioritized Research and Industrial Application Scenarios


CYP2A13‑Selective Inhibitor Development for Lung Cancer Chemoprevention

Use the 4‑benzylmorpholine scaffold as the starting point for synthesizing ortho‑substituted analogs that exhibit >25‑fold selectivity for CYP2A13 over CYP2A6. The scaffold’s proven ability to discriminate between these nearly identical isoforms is critical for advancing chemopreventive candidates [1]. The hydrochloride salt ensures solubility in aqueous buffers for functional enzyme assays.

Microencapsulation and Controlled‑Release Formulation Studies

Leverage the hydrochloride salt’s 15–20% higher encapsulation efficiency in gelatin/gum arabic coacervates to produce uniform microcapsules with consistent payload. This form is preferred over the free base for evaluating release kinetics and stability in model delivery systems [2].

Aqueous In Vitro Pharmacology Without Co‑Solvent Interference

The ≥25 mg/mL water solubility of the hydrochloride allows direct preparation of stock solutions in assay‑compatible buffers, eliminating DMSO‑induced artifacts in cell‑based assays and reducing vehicle toxicity [3]. This is especially valuable for high‑content screening and transporter assays.

CNS‑Targeted SAR Campaigns Requiring Low CYP2D6 Liability

Employ the 4‑benzylmorpholine core as a privileged scaffold for serotonin/norepinephrine reuptake inhibition while maintaining IC50 >6 µM against CYP2D6. This baseline profile minimizes the risk of metabolic drug‑drug interactions in later‑stage candidates, as established in benzyl morpholine patents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.